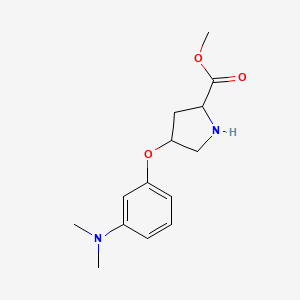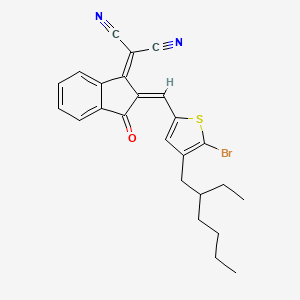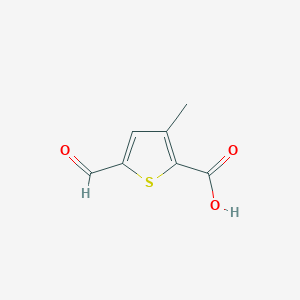
4-(Aminomethyl)hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)hexan-3-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol with an amino group attached to the fourth carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)hexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(Aminomethyl)hexan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-(Aminomethyl)hexan-3-one or 4-(Aminomethyl)hexanoic acid.
Reduction: 4-(Aminomethyl)hexane.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-(Aminomethyl)hexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)hexan-3-one: The ketone analog of 4-(Aminomethyl)hexan-3-ol.
4-(Aminomethyl)hexanoic acid: The carboxylic acid derivative.
4-(Aminomethyl)hexane: The fully reduced amine.
Uniqueness
This compound is unique due to the presence of both an amino group and a secondary alcohol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-(aminomethyl)hexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(5-8)7(9)4-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
UPVSZHJAUAVPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)



![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)


![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)





